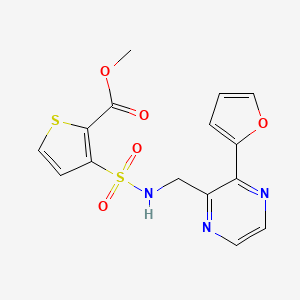

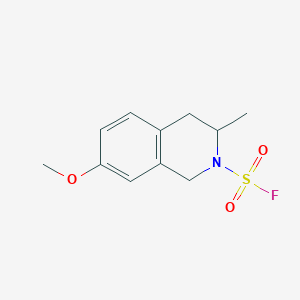

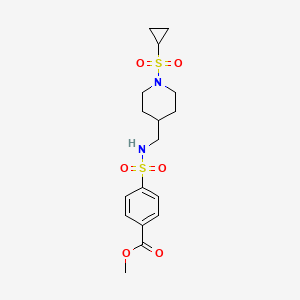

methyl 3-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “methyl 3-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazine ring, a thiophene ring, a sulfamoyl group, and a carboxylate ester .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. The synthesis could involve reactions such as nucleophilic substitution, condensation, and esterification .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. These groups could potentially engage in various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carboxylate ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it somewhat soluble in polar solvents.Applications De Recherche Scientifique

Reactivity Studies

A foundational aspect of understanding the scientific research applications of complex molecules like methyl 3-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate involves studying their reactivity. For example, the reactivities of methyl esters of furan-2-carboxylic and thiophene-2-carboxylic acids were explored through competitive nitration methods. These studies illuminate the chemical behaviors under different conditions, contributing significantly to synthetic chemistry and materials science applications (Venter et al., 1978).

Synthetic Methodologies

Advancements in synthetic methodologies enable the efficient creation of complex molecules. For instance, furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters were synthesized through a one-step PdI(2)/KI-catalyzed direct oxidative carbonylation. This process demonstrates the capability to construct high-value molecules from simpler precursors, underscoring the significance in pharmaceutical and material science research (Gabriele et al., 2012).

Heterocyclic Compound Formation

Understanding the formation of heterocyclic compounds is vital for the development of new pharmaceuticals and materials. The heating of cysteine or hydrogen sulfide with 4-hydroxy-5-methyl-3(2H)-furanone produced a complex mixture of volatile compounds, including thiophenes and pyrazines. These findings have implications for flavor chemistry and potentially for synthesizing novel organic compounds with specific properties (Whitfield & Mottram, 2001).

Cross-Coupling Reactions

Cross-coupling reactions are foundational in constructing carbon-sulfur bonds, crucial in pharmaceuticals and agrochemicals. The palladium-catalyzed double C-S bond construction using Na2S2O3 as a sulfurating reagent demonstrates a significant leap in synthetic chemistry, providing a new pathway to aromatic thioethers from a variety of substrates including pyrazine, furan, and thiophene derivatives (Qiao et al., 2014).

Novel Compound Synthesis

Synthesis of novel compounds such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl furan- and thiophene-3-carboxylate highlights the broad potential of these core structures in medicinal chemistry and drug discovery (Koza et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S2/c1-22-15(19)14-12(4-8-24-14)25(20,21)18-9-10-13(17-6-5-16-10)11-3-2-7-23-11/h2-8,18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXWNPBLXZAFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929010.png)

![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2929015.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2929020.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929021.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2929028.png)

![7-(cyclopentylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2929029.png)